molecular formula C11H15NO2 B13055735 1-Amino-1-(4-methoxy-2-methylphenyl)acetone

1-Amino-1-(4-methoxy-2-methylphenyl)acetone

Cat. No.: B13055735
M. Wt: 193.24 g/mol
InChI Key: HFYNVXJEUBMQCS-UHFFFAOYSA-N
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Description

1-Amino-1-(4-methoxy-2-methylphenyl)acetone is an organic compound that belongs to the class of α-amino ketones. This compound is characterized by the presence of an amino group attached to the α-carbon of a ketone, along with a methoxy and methyl substituent on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent. This reaction typically proceeds under mild conditions and yields the desired α-amino ketone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-methoxy-2-methylphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-1-(4-methoxy-2-methylphenyl)acetone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ketone group can undergo various transformations. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(4-methoxy-2-methylphenyl)acetone is unique due to the presence of both methoxy and methyl substituents on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .

Biological Activity

1-Amino-1-(4-methoxy-2-methylphenyl)acetone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15NO\text{C}_{11}\text{H}_{15}\text{N}\text{O}

This compound features an amino group, a ketone, and a methoxy-substituted aromatic ring, contributing to its unique biological properties.

The mechanism of action for this compound involves several pathways:

  • Receptor Binding : The compound acts as a ligand for various receptors, potentially enhancing or inhibiting their activity.
  • Enzyme Interaction : It may modulate the activity of specific enzymes through competitive inhibition or allosteric modulation.
  • Cell Membrane Permeability : The methoxy group enhances lipophilicity, allowing the compound to cross cell membranes effectively and exert its biological effects within cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.023 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies have shown effective inhibition against various fungi, including Candida albicans:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.039 mg/mL
Fusarium oxysporum0.056 mg/mL

This broad-spectrum activity highlights its potential in treating fungal infections.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the methoxy group significantly influenced the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Pharmacological Profiling : Another case study focused on the pharmacological profiling of this compound in cancer models. The study found that it inhibited cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-amino-1-(4-methoxy-2-methylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,11H,12H2,1-3H3

InChI Key

HFYNVXJEUBMQCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)C)N

Origin of Product

United States

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